molecular formula C15H25ClN2OS B034136 2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride CAS No. 102489-61-2

2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride

Katalognummer: B034136
CAS-Nummer: 102489-61-2
Molekulargewicht: 316.9 g/mol
InChI-Schlüssel: XDYQRFIMJNNIMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride is a chemical compound with the molecular formula C15-H24-N2-O-S.Cl-H and a molecular weight of 316.93 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride typically involves the reaction of o-acetotoluidide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Diethylamino)ethyl)thio-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

102489-61-2

Molekularformel

C15H25ClN2OS

Molekulargewicht

316.9 g/mol

IUPAC-Name

diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azanium;chloride

InChI

InChI=1S/C15H24N2OS.ClH/c1-4-17(5-2)10-11-19-12-15(18)16-14-9-7-6-8-13(14)3;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H

InChI-Schlüssel

XDYQRFIMJNNIMJ-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-]

Kanonische SMILES

CC[NH+](CC)CCSCC(=O)NC1=CC=CC=C1C.[Cl-]

Synonyme

diethyl-[2-[(2-methylphenyl)carbamoylmethylsulfanyl]ethyl]azanium chlo ride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.